molecular formula C15H19ClN2O2S B11478959 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine

Cat. No.: B11478959
M. Wt: 326.8 g/mol
InChI Key: GDTVBLIXOOCAMO-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3-Chlorobenzenesulfonyl chloride: Similar structure but lacks the pyrrole ring.

    4-Chlorobenzenesulfonyl isocyanate: Contains an isocyanate group instead of an amine.

Uniqueness

3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine is unique due to the combination of the chlorobenzenesulfonyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H19ClN2O2S

Molecular Weight

326.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-amine

InChI

InChI=1S/C15H19ClN2O2S/c1-4-9-18-11(3)10(2)14(15(18)17)21(19,20)13-7-5-12(16)6-8-13/h5-8H,4,9,17H2,1-3H3

InChI Key

GDTVBLIXOOCAMO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C

Origin of Product

United States

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